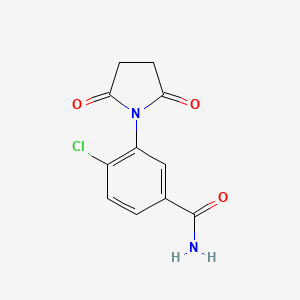
4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug delivery, bioimaging, and photodynamic therapy. Its unique properties make it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate involves the cleavage of the nitrobenzyl group upon exposure to light. This cleavage results in the release of the drug that is attached to the compound. The release of the drug can be controlled by adjusting the wavelength of light used for the cleavage reaction.
Biochemical and Physiological Effects:
Studies have shown that 4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate does not have any significant biochemical or physiological effects on the body. It is a relatively inert compound that is well-tolerated by the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate in lab experiments is its ability to release drugs in a controlled manner upon exposure to light. This property makes it a promising candidate for targeted drug delivery systems. However, one of the limitations of using this compound is its sensitivity to light. It needs to be stored in the dark to avoid premature cleavage of the nitrobenzyl group.
Direcciones Futuras
There are several future directions for research involving 4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate. Some of these include:
1. Developing more efficient synthesis methods to obtain higher yields of the compound.
2. Studying the potential applications of this compound in photodynamic therapy.
3. Investigating the use of this compound in bioimaging applications.
4. Developing new drug delivery systems that utilize this compound for targeted drug delivery.
5. Studying the potential toxicity of this compound in vivo.
Conclusion:
In conclusion, 4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate is a promising compound that has a wide range of potential applications in scientific research. Its ability to release drugs in a controlled manner upon exposure to light makes it a promising candidate for targeted drug delivery systems. However, further research is needed to fully understand the potential applications and limitations of this compound.
Métodos De Síntesis
The synthesis of 4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate involves the condensation of 4-nitrobenzyl chloride with 4-methyl-3-(propionylamino)benzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate has been extensively studied for its potential applications in drug delivery. It has been shown to have the ability to release drugs in a controlled manner upon exposure to light. This property makes it a promising candidate for targeted drug delivery systems.
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 4-methyl-3-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-17(21)19-16-10-14(7-4-12(16)2)18(22)25-11-13-5-8-15(9-6-13)20(23)24/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZNUIANAZKXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(3-methylphenoxy)acetamide](/img/structure/B5875236.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5875257.png)


![3-(2-furyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5875272.png)

![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-1-naphthylhydrazinecarboxamide](/img/structure/B5875285.png)
![3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5875292.png)
![ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5875302.png)
![3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875303.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5875305.png)
